3-methyl-5-phenyl-1H-Indole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-13-9-12(11-5-3-2-4-6-11)7-8-14(13)17-15(10)16(18)19/h2-9,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOTMILPIXYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-97-0 | |
| Record name | 3-methyl-5-phenyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-phenyl-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antiviral , anticancer , and antimicrobial properties. Research indicates that derivatives of indole carboxylic acids can inhibit the activity of enzymes critical to viral replication, such as HIV integrase.
Case Study: HIV Integrase Inhibition
A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibit the strand transfer activity of HIV-1 integrase. The lead compound exhibited an IC50 value of 0.13 μM, indicating potent antiviral activity. Structural optimizations revealed that modifications at specific positions (C2, C3, and C6) significantly enhanced inhibitory effects against integrase .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Lead Compound | 0.13 | High potency against HIV integrase |
| Derivative A | 12.41 | Moderate potency |
| Derivative B | 18.52 | Moderate potency |
Research has shown that 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid exhibits significant biological activities:
- Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Effects
In vitro studies revealed that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
Industrial Applications
The compound is also used in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives can serve as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-phenyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methyl-5-phenyl-1H-indole-2-carboxylic acid are best contextualized by comparing it with analogous indole derivatives. Below is a detailed analysis supported by experimental
Table 1: Structural and Functional Comparison of Indole-2-carboxylic Acid Derivatives
Key Observations:
In contrast, the nitrile group in 5-methyl-3-phenyl-1H-indole-2-carbonitrile offers electrophilic reactivity for cycloaddition or hydrolysis reactions . Chlorine substituents (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) increase molecular weight and may enhance lipophilicity, influencing pharmacokinetic properties .
Synthetic Utility :
- Hydrolysis of esters (e.g., ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate) to carboxylic acids is a common route for indole-2-carboxylic acid synthesis, as described in General Procedure C .
- Derivatives like 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are tailored for drug discovery due to their dual carboxylic acid groups, enabling diverse derivatization .
Biological Relevance :
- Indole-2-carboxamides (e.g., 5-chloroindole-2-carboxamides) exhibit potent allosteric modulation activity, suggesting that the carboxylic acid group in this compound could be modified to amides for enhanced bioactivity .
Spectroscopic Distinctions :
- The IR spectrum of 5-methyl-3-phenyl-1H-indole-2-carbonitrile shows a sharp nitrile peak at 2189 cm⁻¹, absent in carboxylic acid derivatives .
- NMR data for this compound would likely show downfield shifts for the carboxylic proton (~δ 12–14 ppm), contrasting with upfield methyl protons (~δ 1.8–2.5 ppm) .
Biological Activity
3-Methyl-5-phenyl-1H-indole-2-carboxylic acid is a significant compound within the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Overview of this compound
This compound is a derivative of indole, a heterocyclic compound that plays a crucial role in various biological systems. Indoles are widely recognized for their pharmacological properties, including antiviral, anticancer, and antimicrobial activities. The specific structure of this compound enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The indole ring system allows for π-stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds and coordinate with metal ions . This dual interaction can modulate the activity of enzymes and receptors involved in various cellular processes.
Case Studies and Research Findings
Several studies highlight the potential applications of indole derivatives:
- Integrase Inhibition : Research on indole derivatives has shown promising results in inhibiting HIV integrase with IC50 values ranging from 0.13 μM to 32.37 μM, indicating strong antiviral potential .
- Neuroprotective Effects : Indoles have been studied for their neuroprotective properties against oxidative stress and neurotoxicity, suggesting their utility in treating neurodegenerative diseases .
- Anticancer Activity : A range of indole compounds has been evaluated for their ability to induce apoptosis in cancer cells, with some derivatives showing enhanced potency compared to parent compounds .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other indole derivatives:
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral | TBD | Potential based on structural similarity |
| Indole derivative A | Integrase Inhibitor | 0.13 | Strong inhibition observed |
| Indole derivative B | Anticancer | 10.06 | Induces apoptosis in cancer cell lines |
| Indole derivative C | Neuroprotective | TBD | Protects against oxidative stress |
Q & A
Q. How can researchers address solubility challenges during in vitro assays?
- Solutions :
- Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity).
- Prepare stock solutions fresh to prevent precipitation.
- For aqueous buffers, employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
